molecular formula C9H15NO2 B130045 tert-Butyl but-2-yn-1-ylcarbamate CAS No. 156731-36-1

tert-Butyl but-2-yn-1-ylcarbamate

Cat. No.: B130045
CAS No.: 156731-36-1
M. Wt: 169.22 g/mol
InChI Key: UUBGOYDWONTCQW-UHFFFAOYSA-N
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Description

tert-Butyl but-2-yn-1-ylcarbamate: is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a but-2-ynyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl but-2-yn-1-ylcarbamate can be synthesized through the reaction of but-2-yn-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: While specific industrial production methods for tert-butyl N-but-2-ynylcarbamate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed:

    Substitution Products: Various carbamate derivatives

    Oxidation Products: Corresponding oxidized forms of the compound

    Reduction Products: Reduced forms such as amines and alcohols

Scientific Research Applications

Chemistry: tert-Butyl but-2-yn-1-ylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also explored for its potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: In the industrial sector, tert-butyl N-but-2-ynylcarbamate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-but-2-ynylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl but-2-yn-1-ylcarbamate is unique due to the presence of both the tert-butyl and but-2-ynyl groups, which confer specific reactivity and properties. This makes it a versatile compound in organic synthesis and research applications .

Biological Activity

Introduction

Tert-butyl but-2-yn-1-ylcarbamate (CAS No. 156731-36-1) is a carbamate derivative that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C8H13NO2C_8H_{13}NO_2, with a molecular weight of 155.19 g/mol. The compound features a tert-butyl group, a but-2-yne moiety, and a carbamate functional group, which contribute to its reactivity and interaction with biological targets.

Physical Properties

PropertyValue
Density1.0 ± 0.1 g/cm³
Boiling Point222.5 ± 23.0 °C at 760 mmHg
Melting Point40 - 44 °C
Flash Point88.4 ± 22.6 °C

The mechanism of action for this compound primarily involves its interaction with enzymes through the carbamate group, which can form covalent bonds with active sites, leading to enzyme inhibition. This inhibition modulates various biochemical pathways, potentially affecting cellular functions such as signal transduction and metabolic regulation.

Enzyme Interaction Studies

Studies have demonstrated that this compound is effective in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been used to study enzyme-catalyzed reactions involving carbamates, providing insights into its potential therapeutic applications.

Antiproliferative Activity

In vitro studies have indicated that compounds similar to this compound exhibit antiproliferative effects in various cancer cell lines. While specific data on this compound's activity is limited, related carbamates have shown promise in reducing cell viability through mechanisms involving mitochondrial dysfunction and apoptosis induction .

Study on Enzyme Inhibition

A study exploring the enzyme inhibition properties of this compound revealed that it could effectively inhibit the activity of certain hydrolases, suggesting its potential role as a therapeutic agent in conditions where enzyme modulation is beneficial.

Comparative Analysis with Related Compounds

Comparative studies with other carbamates, such as tert-butyl N-prop-2-ynylcarbamate, highlight the unique reactivity of this compound due to its structural features. This uniqueness may confer specific biological activities that are not present in structurally similar compounds.

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and pharmaceutical development. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it a versatile compound for creating more complex molecules used in drug development and agrochemicals.

Summary of Applications

ApplicationDescription
Organic SynthesisUsed as a precursor for complex pharmaceuticals
Biological ResearchStudied for enzyme interactions and inhibition
Industrial UseEmployed in specialty chemical production

Properties

IUPAC Name

tert-butyl N-but-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h7H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBGOYDWONTCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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